6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one
Description
Properties
IUPAC Name |
6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-7-3-5-1-2-10-9(13)6(5)4-8(7)12/h3-4,11-12H,1-2H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYZCWLVFOWQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC(=C(C=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452523 | |
| Record name | 6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330847-76-2 | |
| Record name | 6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Curtius Rearrangement and Electrocyclization
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Curtius Rearrangement/Electrocyclization | Acyl azide intermediates | High temperature, controlled rearrangement | Not specified | Energetic intermediates; late-stage N-substitution |
| N-Heterocycloalkoxy Benzonitrile Route | N-heterocycloalkoxy-2-methyl-benzonitrile | tert-butyloxybis(dimethylamino)methane, reflux in MeOH/HCl | Moderate to high | Allows regioselective hydroxylation and salt formation |
| Catalytic Hydrogenation | 7-nitro-3,4-dihydro-2H-isoquinolin-1-one | Pd/C, H2, methanol, 3 h | 98.7 | High yield, mild conditions, converts nitro to amino |
| Phenolic Pictet–Spengler Reaction | 3-hydroxyphenethylamine + isatin | Ethanol, triethylamine, reflux 7–10 h | 40–99 | Produces regioisomeric hydroxy derivatives |
Research Findings and Optimization Notes
- The Curtius rearrangement method, while effective, requires careful handling due to the energetic nature of acyl azides and high temperature, which may limit scalability.
- The benzoyl nitrile route with tert-butyloxybis(dimethylamino)methane offers a controlled environment for cyclization and hydroxyl protection, facilitating purification and salt formation steps.
- Catalytic hydrogenation of nitro precursors is a straightforward, high-yielding method but requires prior synthesis of nitro-substituted intermediates and subsequent functional group interconversions to achieve dihydroxy substitution.
- The phenolic Pictet–Spengler reaction is versatile for introducing hydroxyl groups but often yields regioisomeric mixtures, necessitating chromatographic separation and optimization of reaction conditions for selectivity.
Chemical Reactions Analysis
a) Hydroxyl Group Modifications
The 6,7-dihydroxy motif participates in selective derivatization:
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Methylation : Treatment with methyl iodide (CH₃I) and K₂CO₃ in DMF yields 6,7-dimethoxy derivatives .
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Silylation : Hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMSCl) to enhance solubility for subsequent reactions .
b) Carbonyl Reactivity
The ketone group undergoes nucleophilic additions:
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Grignard Reactions : Alkyl magnesium bromides add to the carbonyl, forming tertiary alcohols (e.g., R = CH₂CH₃, 85% yield) .
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Reductive Amination : Reaction with primary amines and NaBH₃CN produces N-substituted derivatives (e.g., R = benzyl, 70% yield) .
Metal-Chelating Reactions
The 6,7-dihydroxy groups enable coordination with metal ions, critical for biological activity:
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Mg²⁺ Chelation : Binds catalytic Mg²⁺ ions in HIV-1 integrase, disrupting enzymatic function .
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Fe³⁺ Complexation : Forms stable complexes in aqueous solutions (log K = 4.2 ± 0.3) , relevant for redox-mediated reactions.
Table 1 : Metal-Binding Affinities
| Metal Ion | Binding Constant (log K) | Application |
|---|---|---|
| Mg²⁺ | 3.8 ± 0.2 | Enzyme inhibition |
| Fe³⁺ | 4.2 ± 0.3 | Oxidative catalysis |
| Cu²⁺ | 3.5 ± 0.1 | Radical scavenging |
a) Enzyme Inhibition Mechanisms
-
HIV-1 Integrase Inhibition : The compound’s hydroxyl and carbonyl groups coordinate Mg²⁺ ions in the enzyme’s active site, preventing viral DNA integration .
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NF-κB Pathway Suppression : The carbonyl moiety inhibits IκB kinase (IKK), blocking NF-κB activation (IC₅₀ = 1.8 μM) .
Comparative Reactivity with Analogues
Table 2 : Reaction Yield Comparison
| Derivative | Methylation Yield | Grignard Addition Yield |
|---|---|---|
| 6,7-Dihydroxy parent | 92% | 85% |
| 6-Methoxy analogue | N/A | 72% |
| 7-Fluoro analogue | 88% | 68% |
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Activities
This compound has been investigated for its ability to inhibit enzymes critical for viral replication, particularly HIV-1 integrase. Its mechanism involves binding to the enzyme's active site, thereby preventing the integration of viral DNA into the host genome . Additionally, it shows promise as a therapeutic agent against various cancers due to its ability to induce apoptosis in cancer cells .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It is being studied for its potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation .
Pharmaceutical Development
Drug Formulation
The compound is a valuable building block in synthesizing more complex organic molecules used in pharmaceuticals. Its derivatives are explored for developing new drugs targeting various diseases, including neurodegenerative disorders and cancers .
Case Studies
Recent studies have highlighted the synthesis of novel derivatives based on this compound, showcasing their enhanced biological activities compared to traditional drugs. For instance, certain derivatives exhibited significant anticonvulsant properties in animal models .
Antioxidant Research
Oxidative Stress Mitigation
The antioxidant properties of this compound are being studied for their potential to combat oxidative stress-related diseases. This research aims to develop supplements or functional foods that leverage these properties to improve health outcomes .
Biochemical Studies
Cellular Signaling Pathways
Researchers utilize this compound to explore its role in various cellular signaling pathways. Understanding these mechanisms can provide insights into how the compound interacts with biological systems and its potential health benefits .
Cosmetic Formulations
Skin-Beneficial Properties
The unique structure of this compound makes it suitable for incorporation into skincare products aimed at anti-aging and skin repair. Its antioxidant and anti-inflammatory properties are particularly appealing for cosmetic applications .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Medicinal Chemistry | Antiviral & Anticancer | Inhibits HIV-1 integrase; induces apoptosis in cancer cells |
| Pharmaceutical Development | Drug Formulation | Building block for complex organic molecules; new drug development |
| Antioxidant Research | Oxidative Stress Mitigation | Potential for supplements combating chronic diseases |
| Biochemical Studies | Cellular Signaling Pathways | Investigates interactions with biological systems |
| Cosmetic Formulations | Skin-Beneficial Properties | Anti-aging and skin repair formulations |
Mechanism of Action
The mechanism of action of 6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it binds to the active site of the enzyme, chelating the catalytic magnesium ions and preventing the integration of viral DNA into the host genome . This inhibition disrupts the replication cycle of the virus, thereby exerting its antiviral effects.
Comparison with Similar Compounds
6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one (Corydaldine)
6,7-Dihydroxy-3,4-dihydroisoquinoline-3-carboxylic Acid
1-(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-2,2-dimethylpropan-1-one
- Structure: Dimethoxy groups, phenyl ring, and 2,2-dimethylpropanone side chain.
- Molecular Formula: C₂₀H₂₃NO₃; MW: 325.40 (estimated).
- Activity: Not explicitly detailed, but the propanone moiety may influence kinase or receptor binding .
Functional Analogues
6,7-Dihydroxyisoindolin-1-one and Derivatives
2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one
- Structure : Hydroxyphenyl substituent at position 2.
Biological Activity
Overview
6,7-Dihydroxy-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound with the molecular formula C₉H₉NO₃. It features a dihydroisoquinolinone core structure characterized by hydroxyl groups at the 6 and 7 positions. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in antiviral and anticancer therapies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been identified as an inhibitor of HIV-1 integrase, an enzyme essential for the replication of the HIV virus. The compound binds to the active site of the enzyme, chelating catalytic magnesium ions and thereby preventing the integration of viral DNA into the host genome.
Additionally, research indicates that this compound inhibits the NF-kappaB signaling pathways, both canonical and noncanonical, which play a critical role in inflammation and cancer progression . The carbonyl moiety within its structure has been identified as a key functional group responsible for this inhibitory activity.
Biological Activities
Antiviral Activity:
this compound has shown promise as an antiviral agent. Its ability to inhibit HIV-1 integrase makes it a candidate for further development in HIV therapies. Studies have demonstrated significant inhibitory effects on viral replication in vitro.
Anticancer Properties:
The compound exhibits potential anticancer properties by inhibiting cell invasion in various cancer cell lines. In particular, it has been shown to reduce invasiveness in DA3 cells and may serve as a prototype for developing non-toxic antimetastatic agents .
Enzyme Inhibition:
Beyond its antiviral and anticancer properties, this compound also acts as an enzyme inhibitor. Its structural characteristics allow it to interact effectively with various enzymes involved in critical biological pathways .
Comparative Analysis
To better understand the unique biological activities of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one | Methoxy groups instead of hydroxyls | Altered reactivity; potential enzyme inhibitors |
| 7,8-Dihydroxy-3,4-dihydro-2H-isoquinolin-1-one | Hydroxyl groups at different positions | Different interaction profiles with targets |
| 6,7-Dihydroxyisoindolin-1-one | Similar core but different ring system | Varies in chemical properties and applications |
Case Studies
Several studies have focused on the biological activities of this compound:
-
Inhibition of NF-kappaB Pathways:
A study demonstrated that this compound effectively inhibits both canonical and noncanonical NF-kappaB pathways in vitro. The findings indicated that it could serve as a foundation for developing new anti-inflammatory and anticancer agents . -
Antiviral Efficacy Against HIV:
Research highlighted its role as an HIV integrase inhibitor, showcasing its potential in therapeutic applications against HIV infection. The binding affinity and mechanism were elucidated through biochemical assays. -
Antimetastatic Potential:
Another investigation revealed that derivatives of 6,7-dihydroxy-3,4-dihydroisoquinoline could inhibit cancer cell invasion significantly. This suggests that modifications to its structure could enhance its efficacy as an antimetastatic agent .
Q & A
Q. What are the optimal synthetic routes for preparing 6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of isoquinolinone derivatives typically involves cyclization reactions, such as Mannich cyclization or Pictet-Spengler reactions , with modifications to hydroxylation patterns. For example:
- Mannich Cyclization : A three-component reaction using formaldehyde, ammonium chloride, and substituted phenylethylamines under reflux in acetic acid ().
- Hydroxylation Control : The position and number of hydroxyl groups (e.g., 6,7-dihydroxy substitution) require precise stoichiometry of oxidizing agents (e.g., H₂O₂) and pH control to avoid over-oxidation ().
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce purity due to side reactions. Ethanol/water mixtures balance yield and purity ().
Key Metrics : Monitor reaction progress via TLC or HPLC, and optimize using factorial design (e.g., varying temperature, solvent ratios) ().
Q. What analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the dihydroisoquinolinone core and hydroxyl group positions. Aromatic protons in the 6,7-dihydroxy derivative appear as doublets (δ 6.5–7.2 ppm) with coupling constants >8 Hz ().
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., C₉H₉NO₃: [M+H]⁺ = 180.0655) and detects impurities ().
- X-ray Crystallography : For absolute configuration verification, though crystallization is challenging due to hydroxyl group hygroscopicity ().
- Validation Tools : Use software like ChemDraw or Gaussian for spectral simulation and comparison ().
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. For example, hydroxyl groups increase electron density, favoring interactions with biological targets ().
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Hydroxyl groups at positions 6 and 7 enhance hydrogen bonding with active-site residues ().
- Reaction Path Prediction : Tools like ICReDD integrate computational and experimental data to prioritize synthetic routes ().
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, anti-inflammatory activity varies between RAW264.7 macrophages (IC₅₀ 10 μM) and primary monocytes (IC₅₀ 25 μM) due to metabolic differences ().
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites. Hydroxylated derivatives may convert to quinone forms under oxidative conditions, altering activity ().
- Statistical Validation : Apply ANOVA to assess significance across replicates. Use post-hoc tests (e.g., Tukey’s HSD) to identify outliers ().
Q. How can reaction engineering improve scalability of this compound synthesis?
Methodological Answer:
- Continuous Flow Systems : Reduce reaction time and improve yield consistency by maintaining precise temperature control ().
- Membrane Separation : Purify intermediates using nanofiltration membranes to remove byproducts (e.g., dimerized species) ().
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of hydroxylation and cyclization steps ().
Key Considerations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
